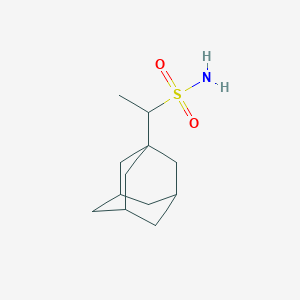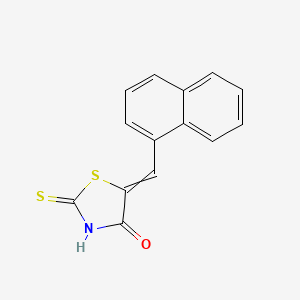![molecular formula C19H19N5O2S2 B12455076 N-(2,6-dimethylpyrimidin-4-yl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide](/img/structure/B12455076.png)
N-(2,6-dimethylpyrimidin-4-yl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The phenylcarbamothioyl group is introduced through a nucleophilic substitution reaction.
- Common reagents: Phenyl isothiocyanate.
- Conditions: Mild temperatures and solvents like dichloromethane or ethanol.
Sulfonamide Formation:
- The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
- Common reagents: Sulfonyl chloride derivatives.
- Conditions: Basic conditions using bases like triethylamine.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes:
- Continuous flow reactors for efficient heat and mass transfer.
- Use of automated systems for precise control of reaction conditions.
- Implementation of purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
- Oxidation products may include sulfoxides or sulfones.
- Reduction products can include amines or reduced aromatic rings.
- Substitution products depend on the specific reagents used and the positions targeted.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylpyrimidin-4-yl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide typically involves multiple steps:
-
Formation of the Pyrimidine Ring:
- Starting with a suitable precursor, such as 2,6-dimethylpyrimidine, the pyrimidine ring is constructed through cyclization reactions.
- Common reagents: Ammonia, formamide, and other nitrogen sources.
- Conditions: Elevated temperatures and acidic or basic catalysts.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylpyrimidin-4-yl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide has several research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Pathways Involved: The compound can affect pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for bacterial infections.
N-(2,6-dimethylpyrimidin-4-yl)-4-aminobenzenesulfonamide: A structurally similar compound with different substituents.
Uniqueness:
- The presence of the phenylcarbamothioyl group in N-(2,6-dimethylpyrimidin-4-yl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide provides unique chemical properties and potential biological activities not found in simpler sulfonamides.
- Its complex structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C19H19N5O2S2 |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
1-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C19H19N5O2S2/c1-13-12-18(21-14(2)20-13)24-28(25,26)17-10-8-16(9-11-17)23-19(27)22-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,21,24)(H2,22,23,27) |
InChI-Schlüssel |
YMNHYFSGGDCVJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Tert-butyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12455012.png)


![[(2-Methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B12455030.png)
![N'-[2-(1H-indol-1-yl)acetyl]-1H-indole-2-carbohydrazide](/img/structure/B12455033.png)

![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-fluorophenyl)carbamimidoyl]-2,2-dimethylpropanamide](/img/structure/B12455052.png)
![(1R,2S)-2-({4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}carbamoyl)cyclohexane-1-carboxylic acid](/img/structure/B12455057.png)
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]naphthalen-1-amine](/img/structure/B12455058.png)
![2-{[(3-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12455063.png)
![(3R,4R,5R,6S)-2-[(2R,3R,4R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12455066.png)
![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethylphenyl)carbamimidoyl]acetamide](/img/structure/B12455084.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B12455091.png)
